4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid
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Overview
Description
4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid is a complex organic compound that features a unique structure combining a benzofuroimidazole moiety with a picolinic acid derivative. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid typically involves multi-step organic reactions. The process begins with the formation of the benzofuroimidazole core, which is achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or picolinic acid moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuroimidazole derivatives and picolinic acid analogs. Examples are:
Benzofuroimidazole derivatives: Compounds with similar core structures but different substituents.
Picolinic acid analogs: Compounds with variations in the picolinic acid moiety
Uniqueness
4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N3O4 |
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Molecular Weight |
311.29 g/mol |
IUPAC Name |
4-(6,7-dihydro-1H-furo[2,3-f]benzimidazol-2-yloxy)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H13N3O4/c1-8-12(2-4-17-14(8)15(20)21)23-16-18-10-6-9-3-5-22-13(9)7-11(10)19-16/h2,4,6-7H,3,5H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
HIUZYNPTYSBZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OC2=NC3=C(N2)C=C4CCOC4=C3 |
Origin of Product |
United States |
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